molecular formula C27H30O11 B191538 Icariside I CAS No. 56725-99-6

Icariside I

Numéro de catalogue B191538
Numéro CAS: 56725-99-6
Poids moléculaire: 530.5 g/mol
Clé InChI: IYCPMVXIUPYNHI-WPKKLUCLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Icariside I is a natural product found in Epimedium brevicornu, Epimedium truncatum, and other organisms . It is a metabolite of Icarlin, which could regulate bone remodeling and is recognized as an effective agent for the treatment of osteoporosis .


Synthesis Analysis

Icariside I is a glycosylation product of icaritin . A study employed a computer-aided protein design strategy to improve the catalytic efficiency and substrate specificity of the α-L-rhamnosidase from Thermotoga petrophila DSM 13995, providing a highly-efficient preparation method . The catalytic efficiencies of all mutants were improved 16–200-fold compared with the wild-type TpeRha .


Molecular Structure Analysis

The molecular formula of Icariside I is C27H30O11 . Its molecular weight is 530.52 .


Chemical Reactions Analysis

The conversion rate of icariin to icariside I by the wild-type TpeRha was 4.33% ± 0.19% . The double-point mutant DH showed the highest catalytic efficiency against icariin, which was a 209.76-fold increase compared with the wild-type TpeRha .


Physical And Chemical Properties Analysis

Icariside I has a molecular weight of 530.52 . It is a solid substance with a light yellow to yellow color .

Applications De Recherche Scientifique

Summary of the Application

Icariside I (ICS I) has been found to reduce breast cancer proliferation, apoptosis, invasion, and metastasis, probably through inhibiting the IL-6/STAT3 signaling pathway .

Methods of Application or Experimental Procedures

The study used various methods such as Western blot, RT-qPCR, wound healing assay, colony formation assay, and flow cytometry to investigate the inhibition of breast cancer cells growth and migration by Epimedium flavonoids (EF) and ICS I . In vivo studies were also conducted using a 4T1 breast cancer model in mice .

Results or Outcomes

The study found that ICS I can reduce the activation of STAT3 in 4T1 breast cancer cells, impair colony formation and migration. Moreover, ICS I induced cells G1 phase arrest and modulated Cyclin D1, CDK4, bcl-2, and bax to inhibit proliferation and survival of breast cancer cells . The in vivo studies demonstrated that ICS I significantly suppressed tumor development and lung metastasis in the 4T1 mouse model .

2. Synthesis Efficiency Improvement

Summary of the Application

The study aimed to improve the synthesis efficiency of Icariside I, a novel effective anti-cancer agent with immunological anti-tumor activity, by employing a computer-aided protein design strategy .

Methods of Application or Experimental Procedures

The researchers used a computer-aided protein design strategy to improve the catalytic efficiency and substrate specificity of the α-L-rhamnosidase from Thermotoga petrophila DSM 13995 . They obtained several beneficial mutants by expanding the active cavity .

Results or Outcomes

The catalytic efficiencies of all mutants were improved 16–200-fold compared with the wild-type TpeRha . The double-point mutant DH showed the highest catalytic efficiency against icariin, which was a 209.76-fold increase compared with the wild-type TpeRha .

Orientations Futures

Icariside I could be an effective small molecule drug for tumor immunotherapy by blocking the kynurenine-AhR pathway and tumor immune escape . It has been suggested that it has the potential to become an innovative therapeutic candidate for breast cancer prevention and treatment .

Propriétés

IUPAC Name

3,5-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O11/c1-12(2)4-9-15-17(36-27-24(34)22(32)20(30)18(11-28)37-27)10-16(29)19-21(31)23(33)25(38-26(15)19)13-5-7-14(35-3)8-6-13/h4-8,10,18,20,22,24,27-30,32-34H,9,11H2,1-3H3/t18-,20-,22+,24-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCPMVXIUPYNHI-WPKKLUCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)OC)O)OC4C(C(C(C(O4)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)OC)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30205283
Record name Baohuoside-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Icariside I

CAS RN

56725-99-6
Record name Icariside I
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56725-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Baohuoside-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056725996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Baohuoside-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Icariside I
Reactant of Route 2
Reactant of Route 2
Icariside I
Reactant of Route 3
Reactant of Route 3
Icariside I
Reactant of Route 4
Reactant of Route 4
Icariside I
Reactant of Route 5
Icariside I
Reactant of Route 6
Icariside I

Citations

For This Compound
344
Citations
Y Gao, G Xu, L Ma, W Shi… - Cell …, 2021 - biosignaling.biomedcentral.com
… the stimulative mechanism of Icariside I on inflammasome activation. … Icariside I has hepatocyte apoptosis effects and promoted NLRP3 inflammasome activation in vivo. Icariside I …
Number of citations: 20 biosignaling.biomedcentral.com
X Yang, S Lang, S Li, C Jiang… - Die Pharmazie-An …, 2022 - ingentaconnect.com
… This study aimed to prepare icariside I (ICS I) and icariside II (ICS II) from Epimedium koreanum Nakai, explore their protective mechanism against cyclophosphamide-induced bone …
Number of citations: 4 www.ingentaconnect.com
G Chen, Z Cao, Z Shi, H Lei, C Chen, P Yuan… - Biomedicine & …, 2021 - Elsevier
… In this study, we found that icariside I, a novel anti-cancer agent isolated … Oral administration of icariside I improved the microbiota … We also found that icariside I improves the levels of …
Number of citations: 18 www.sciencedirect.com
G Chen, J Huang, H Lei, F Wu, C Chen, Y Song… - Biomedicine & …, 2022 - Elsevier
… We find that icariside I markedly downregulates a series of … icariside I downregulates SLC7A8 and PAT4 transporters and AhR, thus inhibiting nuclear PD-1 in CTLs. Moreover, icariside I …
Number of citations: 4 www.sciencedirect.com
C Chen, M Wu, H Lei, Z Cao, F Wu… - ACS Pharmacology & …, 2023 - ACS Publications
… In this study, we discovered for the first time that icariside I (GH01), a novel prenylflavonoid isolated from Epimedium, can effectively ameliorate estrogen deficiency-induced …
Number of citations: 7 pubs.acs.org
Y Gao, G Xu, L Ma, W Shi, Z Wang, X Zhan, N Qin, T He… - scholar.archive.org
… , Icariside I leads to liver injury and NLRP3 in ammasome activation in an LPS-mediated susceptibility mouse model of IDILI, but the effect of Icariside I … reveals that Icariside I speci cally …
Number of citations: 2 scholar.archive.org
YS Sun, K Thakur, F Hu, JG Zhang, ZJ Wei - Pharmacological Research, 2020 - Elsevier
… The current study was designed to investigate the anticancer effects of Icariside II comparing with Icaritin, Icariin and Icariside I, and do further experiments to discuss the mechanisms …
Number of citations: 44 www.sciencedirect.com
WJ Cai, JH Huang, SQ Zhang, B Wu, P Kapahi… - PloS one, 2011 - journals.plos.org
… In this study, we tested the anti-aging properties of icariin and its three derivatives, icariside I, icariside II and icaritin in C. elegans. We found that icariin and one of its derivatives, …
Number of citations: 112 journals.plos.org
JS Park, HY Park, HS Rho, SM Ahn… - … of microbiology and …, 2008 - koreascience.kr
… NMR spectrum data suggested that compounds l and 2 were the known flavonol glycosides icariside I and II, respectively [15]. Compound 3 (icaritin) was obtained as a pale yellow solid …
Number of citations: 31 koreascience.kr
WJ Cai, JH Huang, SQ Zhang, B Wu… - IGF‐1 pathway in C …, 2011 - academia.edu
… In this study, we tested the anti-aging properties of icariin and its three derivatives, icariside I, icariside II and icaritin in C. elegans. We found that icariin and one of its derivatives, …
Number of citations: 1 www.academia.edu

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.